molecular formula C12H14N2O3 B016654 4-(Quinoxalin-2-yl)butane-1,2,3-triol CAS No. 42015-38-3

4-(Quinoxalin-2-yl)butane-1,2,3-triol

Cat. No. B016654
CAS RN: 42015-38-3
M. Wt: 234.25 g/mol
InChI Key: KFKHJQAEESRVHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves strategies that allow for the introduction of various functional groups, aiming at modifying the molecule's properties for specific applications. One approach to synthesizing derivatives related to 4-(Quinoxalin-2-yl)butane-1,2,3-triol involves the [4 + 2]-cycloaddition reactions. For instance, reactions of 3-aroylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones with butyl vinyl ether have been explored, yielding compounds with heterocyclic frameworks indicative of the structural versatility achievable within the quinoxaline derivative space (Stepanova & Maslivets, 2015).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including 4-(Quinoxalin-2-yl)butane-1,2,3-triol, can be analyzed using techniques like X-ray diffraction and NMR spectroscopy. These analyses reveal the compound's conformation, including intramolecular hydrogen bonding and the presence of any tautomeric forms. For example, density functional theory (DFT) calculations have provided insights into the tautomeric preferences of quinoxaline derivatives, emphasizing the role of intramolecular hydrogen bonds and aromaticity in determining the preferred molecular structure (Dobosz, Gawinecki, & Ośmiałowski, 2010).

Chemical Reactions and Properties

Quinoxaline derivatives engage in a variety of chemical reactions, reflecting their reactive nature and the possibility of further functionalization. The reactivity can be attributed to the presence of nitrogen atoms in the quinoxaline ring, which can participate in nucleophilic and electrophilic reactions. For instance, the synthesis of novel quinoxaline 1,4-dioxide derivatives demonstrates the chemical versatility of quinoxaline derivatives (Takabatake, Takabatake, Miyazawa, & Hasegawa, 1996).

Physical Properties Analysis

The physical properties of 4-(Quinoxalin-2-yl)butane-1,2,3-triol, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are influenced by the molecular structure, particularly the functional groups attached to the quinoxaline core and the overall molecular geometry. Studies on related compounds provide insights into how modifications in the quinoxaline ring affect these physical properties (Baron, Giorgi-Renault, Renault, Mailliet, Carré, & Etienne, 1984).

Chemical Properties Analysis

The chemical properties of 4-(Quinoxalin-2-yl)butane-1,2,3-triol, such as acidity, basicity, and reactivity towards various reagents, are dictated by its molecular structure. The quinoxaline nucleus, known for its electron-rich nature, can undergo electrophilic substitution reactions. Additionally, the hydroxyl groups in the butane-1,2,3-triol moiety introduce sites for potential chemical modifications, affecting the compound's reactivity and interaction with biomolecules or materials (Shu-lin, 2010).

Scientific Research Applications

  • Catalysis and Functionalization : Indium trichloride catalyzed sp3 C–H bond functionalization of 2-alkyl azaarenes under microwave irradiation, leading to compounds like 2-((quinolin-2-yl)methyl)butane-1,4-diones. This research highlights the role of such compounds in catalysis and organic synthesis processes (Chatterjee et al., 2014).

  • Fluorescent Scaffolding for Live Cell Imaging : A study demonstrated the use of a novel fluorescent scaffold for live cell imaging in nanomolar concentrations (Kanungo et al., 2015).

  • Structural and Tautomeric Studies : Investigations into the stability of compounds like 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in different solvents revealed insights into their tautomeric preferences (Dobosz et al., 2010).

  • Antibacterial Properties : Quinoxaline derivatives, including some structurally related to 4-(Quinoxalin-2-yl)butane-1,2,3-triol, showed strong antibacterial activities, particularly against Bacteroides fragilis (Takabatake et al., 1996).

  • Corrosion Inhibition : Certain quinoxaline derivatives have been identified as effective corrosion inhibitors for mild steel in acidic solutions, indicating the potential application of related compounds in industrial settings (Olasunkanmi et al., 2016).

  • Polymer and Dye Applications : Research into random polyfluorene copolymers containing quinoxaline units has implications for the development of polymer light-emitting devices, demonstrating the versatility of quinoxaline derivatives in material science (Tsami et al., 2007).

  • Emission Reduction in Diesel Engines : A study on the use of glycerol derivatives, structurally related to 4-(Quinoxalin-2-yl)butane-1,2,3-triol, in diesel engines showed a reduction in harmful emissions, suggesting environmental applications (Oprescu et al., 2014).

Safety And Hazards

The safety and hazards of “4-(Quinoxalin-2-yl)butane-1,2,3-triol” are not explicitly mentioned in the available resources .

properties

IUPAC Name

4-quinoxalin-2-ylbutane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKHJQAEESRVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558662
Record name 4-(Quinoxalin-2-yl)butane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Quinoxalin-2-yl)butane-1,2,3-triol

CAS RN

42015-38-3
Record name 4-(Quinoxalin-2-yl)butane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Mittelmaier, M Fünfrocken, D Fenn… - Analytical and …, 2011 - Springer
Heat sterilization of peritoneal dialysis (PD) fluids leads to the formation of glucose degradation products (GDPs), which considerably impair long-term application of PD. Knowledge of …
Number of citations: 40 link.springer.com
S Gensberger-Reigl, J Huppert… - Journal of Pharmaceutical …, 2016 - Elsevier
During heat sterilization of peritoneal dialysis (PD) fluids, the glucose component is partially degraded. The formed glucose degradation products impair biocompatibility and limit the …
Number of citations: 12 www.sciencedirect.com

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